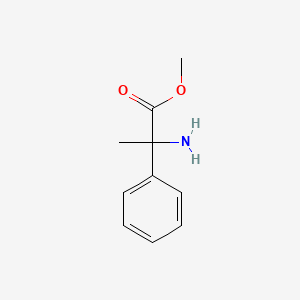

Methyl 2-amino-2-phenylpropanoate

Vue d'ensemble

Description

Methyl 2-amino-2-phenylpropanoate is a chemical compound with the molecular formula C10H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The InChI code for Methyl 2-amino-2-phenylpropanoate is1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Methyl 2-amino-2-phenylpropanoate has a molecular weight of 179.22 g/mol . It appears as a solid under normal conditions .Applications De Recherche Scientifique

1. Synthesis and Derivatives

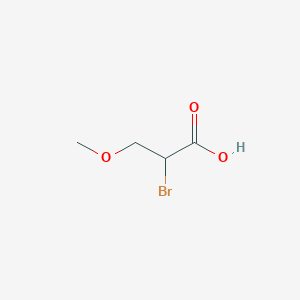

Methyl 2-amino-2-phenylpropanoate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it is used in the synthesis of amino acid ester isocyanates, which have diverse applications in organic chemistry, including acylation and elimination processes (Tsai et al., 2003). Additionally, novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety have been synthesized using this compound, contributing to studies on their biological activities (Yancheva et al., 2015).

2. Biological and Medicinal Research

Methyl 2-amino-2-phenylpropanoate is significant in biological and medicinal research. For example, derivatives of this compound have been synthesized for exploring their antitumor activities (Wang Yuan-chao, 2011). Moreover, the compound has been used in the development of Schiff base organotin(IV) complexes with potential applications as anticancer drugs (Basu Baul et al., 2009).

3. Chemosensory Applications

In the field of chemosensory research, derivatives of methyl 2-amino-2-phenylpropanoate have been developed as colorimetric sensors for oxyanions. These sensors show significant color changes in the presence of specific anions, illustrating the compound's utility in chemical sensing applications (Suryanti et al., 2020).

4. Thermodynamic Studies

Thermodynamic properties of amino acids, including derivatives of methyl 2-amino-2-phenylpropanoate, are studied in various aqueous solutions. These studies provide insights into the stabilization mechanisms of proteins and interactions in ternary mixtures (Pal & Chauhan, 2011).

5. Optical Resolution and Synthesis

Optical resolution techniques involving methyl 2-amino-2-phenylpropanoate are employed to synthesize optically active amino acids. This approach is crucial for the production of enantiomerically pure compounds, significant in pharmaceutical synthesis (Shiraiwa et al., 2002).

6. DNA Interaction Studies

Amide derivatives of methyl 2-amino-2-phenylpropanoate have been synthesized and studied for their interactions with DNA. These studies utilize various techniques, including spectroscopy and molecular docking, to understand the binding mechanisms and interactions with DNA (Arshad et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-amino-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVDCFUZLGFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560155 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-phenylpropanoate | |

CAS RN |

4507-41-9 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)

![Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B1602138.png)

![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)